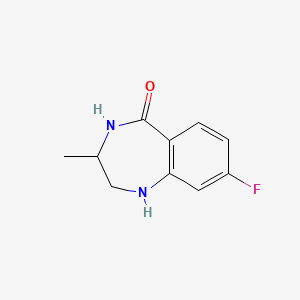

8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Descripción general

Descripción

8-Fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a chemical compound belonging to the class of benzodiazepines. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This particular compound features a fluorine atom at the 8th position and a methyl group at the 3rd position on the benzodiazepine ring structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one typically involves the following steps:

Formation of the Benzodiazepine Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

Introduction of Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, depending on the desired product.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, H₂O₂

Reduction: LAH, NaBH₄, H₂

Substitution: NaOH, KI, MeI

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzodiazepines.

Aplicaciones Científicas De Investigación

Overview

8-Fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one (CAS No. 1427381-04-1) is a synthetic compound that belongs to the benzodiazepine class. This compound exhibits significant pharmacological properties including sedative, anxiolytic, and anticonvulsant effects. The presence of a fluorine atom at the 8th position and a methyl group at the 3rd position of the benzodiazepine structure enhances its biological activity compared to other benzodiazepines.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Pharmacological Studies

This compound is primarily studied for its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. Its mechanism of action involves enhancing GABAergic transmission, which results in increased neuronal inhibition and reduced excitability.

Key Findings:

- GABA-A Receptor Modulation: The compound acts as an allosteric modulator of GABA-A receptors, leading to sedative and anxiolytic effects similar to those observed with diazepam and alprazolam.

Medicinal Chemistry

The unique structure of this compound makes it a valuable candidate for drug development. Researchers are exploring its potential as a therapeutic agent for anxiety disorders and other stress-related conditions.

Comparative Analysis:

| Compound Name | Structure | Key Properties |

|---|---|---|

| This compound | Structure | Sedative, anxiolytic |

| Diazepam | Structure | Sedative, muscle relaxant |

| Alprazolam | Structure | Anxiolytic |

Neuropharmacology

Research indicates that this compound may have neuroprotective properties due to its ability to modulate neurotransmitter systems involved in mood regulation and anxiety responses.

Case Studies:

Several studies have demonstrated the efficacy of benzodiazepines in treating anxiety disorders:

- Study A: Investigated the effects of various benzodiazepines on anxiety-like behavior in animal models.

- Study B: Focused on the pharmacokinetics and dynamics of novel benzodiazepine derivatives including 8-fluoro compounds.

Mecanismo De Acción

The mechanism of action of 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it produces its sedative and anxiolytic effects.

Molecular Targets and Pathways Involved:

GABA Receptors: The primary molecular target is the GABA-A receptor, which is a ligand-gated chloride channel.

Pathways: The activation of GABA-A receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neuronal excitability.

Comparación Con Compuestos Similares

Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

Alprazolam: Another benzodiazepine used primarily for anxiety disorders.

Lorazepam: Used for its anxiolytic and sedative effects.

Uniqueness: 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is unique due to the presence of the fluorine atom, which can influence its pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.

This compound's distinct structure and properties make it a valuable subject of study in the fields of chemistry, biology, and medicine

Actividad Biológica

Overview

8-Fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a compound belonging to the benzodiazepine class, characterized by its unique structure that includes a fluorine atom at the 8th position and a methyl group at the 3rd position. This compound exhibits a range of biological activities primarily due to its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS) and its potential as an antiviral agent.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1784124-03-3 |

| Molecular Formula | C10H13FN2 |

| Molecular Weight | 180.22 g/mol |

The primary mechanism of action for this compound involves enhancing GABAergic transmission. By binding to the GABA-A receptor, this compound increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability. This action underlies its sedative and anxiolytic effects.

Anticancer Potential

Benzodiazepines have been explored for their anticancer properties. Studies on related compounds indicate that certain benzodiazepine derivatives can inhibit cancer cell proliferation. For example, some compounds have shown activity against breast cancer cell lines (MCF-7), which may be attributed to their ability to modulate GABAergic signaling pathways . However, further research is needed to evaluate the specific effects of 8-fluoro-3-methyl derivatives in cancer models.

Neuropharmacological Effects

The sedative and anxiolytic properties of benzodiazepines are well-documented. The interaction of 8-fluoro-3-methyl derivatives with GABA receptors suggests similar effects. Clinical applications may include treatment for anxiety disorders and insomnia; however, potential side effects such as dependence and withdrawal symptoms must be considered .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzodiazepine derivatives. In one study examining structure-activity relationships (SAR), it was found that modifications at specific positions on the benzodiazepine ring could enhance biological activity against various targets .

Example Findings:

- Antibacterial Activity : Related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria .

- Cholinesterase Inhibition : Some benzodiazepine derivatives have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential for treating neurodegenerative diseases .

- Cell Proliferation Inhibition : Certain derivatives were noted for their ability to inhibit cell proliferation in various cancer cell lines at concentrations as low as 50 μg/mL .

Propiedades

IUPAC Name |

8-fluoro-3-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-6-5-12-9-4-7(11)2-3-8(9)10(14)13-6/h2-4,6,12H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKLSCXWRDJWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(C=CC(=C2)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.